REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[F:9])[CH3:2].[OH:10]O>C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-:10])=[CH:5][C:4]=1[F:9])[CH3:2]
|
Name
|
|
Quantity
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28.51 g
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Type
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reactant
|
Smiles
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C(C)C1=C(C=NC=C1)F
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
OO
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Name
|
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Quantity
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300 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
the resulting mixture was concentrated
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Type
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ADDITION
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Details
|
The residue was diluted in dichloromethane (300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
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Details
|
Removal of solvent
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=[N+](C=C1)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |